molecular formula C26H34O7 B1590483 Cinobufaginol CAS No. 6691-83-4

Cinobufaginol

Numéro de catalogue B1590483
Numéro CAS: 6691-83-4
Poids moléculaire: 458.5 g/mol
Clé InChI: KDRVIPFIZZDLGB-CDIOGTMDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cinobufaginol is a natural compound found in the skin and parotid venom glands of the toad Bufo bufo gargarizans. It belongs to the bufadienolides family, which are steroid-like compounds that have been used in traditional Chinese medicine for centuries. Cinobufaginol has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Applications De Recherche Scientifique

1. Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion

  • Summary of Application : Cinobufaginol, the major active ingredient of Chansu, has been found to inhibit the proliferation of GBM cells with EGFR amplification. PTEN deficiency enhances its anti-proliferation effects .
  • Methods of Application : The study screened a chemical library containing over 600 individual compounds purified from Traditional Chinese Medicine against GBM cells with EGFR amplification .
  • Results or Outcomes : Cinobufaginol blocked EGFR phosphorylation and its downstream signaling, which additionally induced apoptosis and cytotoxicity in EGFR amplified cancer cells. In vivo, cinobufaginol blocked EGFR signaling, inhibited cell proliferation, and elicited apoptosis, thereby suppressing tumor growth in both subcutaneous and intracranial U87MG-EGFR xenograft mouse models and increasing the median survival of nude mice bearing intracranial U87MG-EGFR tumors .

2. Inhibition of Human Nasopharyngeal Carcinoma Cell Lines

  • Summary of Application : Cinobufaginol has been found to effectively inhibit the activity of human nasopharyngeal carcinoma cell lines .
  • Methods of Application : The study used Cinobufaginol to treat human nasopharyngeal carcinoma cell lines .
  • Results or Outcomes : Cinobufaginol potently inhibits the activity against human nasopharyngeal carcinoma cell lines with IC50s of 803 μΜ and 1.270 μΜ for CNE-1 and CNE-2Z, respectively .

3. Cardiac Muscle Contraction

  • Summary of Application : Cinobufaginol has been identified as a potential active leading compound that may play critical roles in cardiac muscle contraction .
  • Methods of Application : The study used molecular docking studies to verify the key targets and potential active leading compounds .
  • Results or Outcomes : Four key targets (ATP1A1, GNAS, MAPK1 and PRKCA) and three potential active leading compounds (bufotalin, cinobufaginol and 19-oxo-bufalin) were identified, which may play critical roles in cardiac muscle contraction .

4. Anti-Proliferation Effects on Carcinoma Cell Lines

  • Summary of Application : Cinobufaginol has been found to strongly inhibit the proliferation of carcinoma cell lines with wild-type or mutant EGFR expression .
  • Methods of Application : The study screened a chemical library containing over 600 individual compounds purified from Traditional Chinese Medicine against carcinoma cells with EGFR expression .
  • Results or Outcomes : Cinobufaginol blocked EGFR phosphorylation and its downstream signaling, which additionally induced apoptosis and cytotoxicity in EGFR amplified cancer cells .

5. Treatment of Heart Failure

  • Summary of Application : Cinobufaginol has been identified as a potential active leading compound that may play critical roles in ameliorating heart failure .
  • Methods of Application : The study used molecular docking studies to verify the key targets and potential active leading compounds .
  • Results or Outcomes : Four key targets (ATP1A1, GNAS, MAPK1 and PRKCA) and three potential active leading compounds (bufotalin, cinobufaginol and 19-oxo-bufalin) were identified, which may play critical roles in cardiac muscle contraction .

6. Anti-Proliferation Effects on Carcinoma Cell Lines

  • Summary of Application : Cinobufaginol has been found to strongly inhibit the proliferation of carcinoma cell lines with wild-type or mutant EGFR expression .
  • Methods of Application : The study screened a chemical library containing over 600 individual compounds purified from Traditional Chinese Medicine against carcinoma cells with EGFR expression .
  • Results or Outcomes : Cinobufaginol blocked EGFR phosphorylation and its downstream signaling, which additionally induced apoptosis and cytotoxicity in EGFR amplified cancer cells .

7. Treatment of Heart Failure

  • Summary of Application : Cinobufaginol has been identified as a potential active leading compound that may play critical roles in ameliorating heart failure .
  • Methods of Application : The study used molecular docking studies to verify the key targets and potential active leading compounds .
  • Results or Outcomes : Four key targets (ATP1A1, GNAS, MAPK1 and PRKCA) and three potential active leading compounds (bufotalin, cinobufaginol and 19-oxo-bufalin) were identified, which may play critical roles in cardiac muscle contraction .

Propriétés

IUPAC Name

[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12,16-19,21-23,27,29H,4-5,7-11,13H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRVIPFIZZDLGB-CDIOGTMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)CO)C)C6=COC(=O)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO)C)C6=COC(=O)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinobufaginol

CAS RN

6691-83-4
Record name Cinobufaginol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006691834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinobufaginol
Reactant of Route 2
Cinobufaginol
Reactant of Route 3
Cinobufaginol
Reactant of Route 4
Cinobufaginol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cinobufaginol
Reactant of Route 6
Cinobufaginol

Citations

For This Compound
46
Citations
W Ren, Z Luo, F Pan, J Liu, Q Sun, G Luo, R Wang… - PeerJ, 2020 - peerj.com
… The action mode of MAPK1 and cinobufaginol was depicted in Figs. 5E and 5F. Cinobufaginol could form five hydrogen bonds with LYS112, LYS52 and TYR34. In addition, the lactone …
Number of citations: 5 peerj.com
J Zhou, Y Gong, H Ma, H Wang, D Qian, H Wen… - … of Pharmaceutical and …, 2015 - Elsevier
Drying is a useful technique for extending the shelf-life of biological products and enabling long-term storage; however, improper drying can reduce the chemical quality of the products. …
Number of citations: 12 www.sciencedirect.com
H Ma, H Niu, Q Cao, J Zhou, Y Gong… - Journal of separation …, 2016 - Wiley Online Library
Drying is a critical step to prolong the storage time in natural medicine processing but it changes the chemical characteristics of the product. In this study, research was performed to …
W Wei, J Hou, C Yao, Q Bi, X Wang, Z Li, Q Jin… - … of chromatography A, 2019 - Elsevier
Comprehensive analysis and identification of chemical components are very important to evaluate the efficacy and safety of traditional Chinese medicine (TCM). Meanwhile, the …
Number of citations: 22 www.sciencedirect.com
JM Anderson, LAP* & Koekemoer - South African Journal of …, 1968 - journals.co.za
… Thus, in the absence of a C-19 methyl or aldehyde group, a primary alcohol group can be postulated in the C-19 position as in cinobufaginol.5 However, acetylation with acetic …
Number of citations: 0 journals.co.za
Y Hu, Z Yu, ZJ Yang, G Zhu, W Fong - Journal of pharmaceutical and …, 2011 - Elsevier
A rapid, sensitive and versatile liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) method was developed for the comprehensive analyses of the …
Number of citations: 57 www.sciencedirect.com
M Ye, D Guo - … in Mass Spectrometry: An International Journal …, 2005 - Wiley Online Library
The qualitative analysis of bufadienolides in the Chinese drug ChanSu was performed using high‐performance liquid chromatography with atmospheric pressure chemical ionization …
H Shao, B Li, H Li, L Gao, C Zhang, H Sheng, L Zhu - Molecules, 2021 - mdpi.com
… Their study identified four key targets (ATP1A1, GNAS, MAPK1 and PRKCA) and three potential active leading compounds (bufotalin, cinobufaginol and 19-oxy-bufalin) that may play a …
Number of citations: 12 www.mdpi.com
Y Zhu, Y Zhu, S Tao, W Liang, J Zhang… - Frontiers in Molecular …, 2022 - frontiersin.org
… By matching with UNIFI software and comparing with standard products, they were identified as cinobufaginol, bufalin, cinobufagin, and resibufogenin. …
Number of citations: 4 www.frontiersin.org
C Huang, Y Cheng, W Li, Y Huang… - Recent Patents on …, 2023 - ingentaconnect.com
Objective: The objective of this study is to explore the potential anti-liver cancer mechanism of Huachansu injection through integrated bioinformatics analysis. Methods: Active …
Number of citations: 3 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.